Crambescin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H40N6O2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)butyl 1-amino-3-nonyl-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C22H40N6O2/c1-2-3-4-5-6-7-8-12-17-19(18-13-11-15-28(18)22(25)27-17)20(29)30-16-10-9-14-26-21(23)24/h17H,2-16H2,1H3,(H2,25,27)(H4,23,24,26) |
InChI Key |
CNYOJFKISRGTCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N |
Canonical SMILES |
CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N |
Synonyms |
crambescin A |
Origin of Product |
United States |
Isolation and Dereplication Methodologies
Natural Marine Sponge Sources
Crambescin A and its related compounds are not ubiquitous in the marine environment but are known to be produced by a select group of sponges, primarily within the order Poecilosclerida.
The red encrusting sponge Crambe crambe, predominantly found in the western Mediterranean Sea, is the original and most well-documented source of crambescins. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Initial isolation of guanidine (B92328) alkaloids from this sponge dates back to the early 1990s. clockss.orgfrontiersin.org C. crambe produces two major families of polycyclic guanidine alkaloids: the crambescins and the crambescidins. researchgate.netnih.govfrontiersin.org The crambescins are further categorized into sub-families A, B, and C based on their distinct structural features. nih.govresearchgate.net this compound is characterized by a 5,6-fused bicyclic ring system. mdpi.comsemanticscholar.orgresearchgate.net Chemical investigations of C. crambe collected from the coast of France have led to the isolation of multiple this compound derivatives. mdpi.comsemanticscholar.org
Sponges of the genus Monanchora, which belongs to the same family (Crambeidae) as Crambe, are also prolific producers of guanidine alkaloids. mdpi.comsemanticscholar.orgrsc.org Various species, including Monanchora pulchra, have been identified as sources of these complex molecules. mdpi.comrsc.orgnih.gov Research on M. pulchra collected from the deep sea near Urup Island has led to the isolation of several novel pentacyclic guanidine alkaloids, such as monanchocidins and monanchomycalins. mdpi.com While this genus is a rich source of related compounds like crambescidins and batzelladines, it is also cited as a source for crambescin-type alkaloids. rsc.orgnih.govresearchgate.netdntb.gov.ua
The marine sponge Pseudaxinella reticulata (now known as Dragmacidon reticulatum), collected from the Bahamas, has been identified as a source of unique crambescin homologues. rsc.orgnih.govdatapdf.com Notably, this sponge yields dextrorotatory, or (+)-enantiomers, of crambescin A2, which are the antipodes of the levorotatory (–)-crambescins isolated from the Mediterranean sponge Crambe crambe. nih.govdatapdf.com The discovery highlights how the stereochemistry of these natural products can be dependent on the source species. nih.gov The isolation from P. reticulata was achieved through bioassay-guided purification of a methanol (B129727) extract, which was partitioned against hexane, dichloromethane, and n-butanol. datapdf.com
The diversity of sponges producing crambescin-related structures extends to other genera. A homologue of this compound has been isolated from a Caribbean sponge of the genus Batzella. researchgate.netnih.gov Sponges from the genus Clathria have also been found to produce structurally related guanidine alkaloids. researchgate.net For instance, a crude methanolic extract of the Indonesian sponge Clathria bulbotoxa yielded several crambescidin-type alkaloids. nih.govresearchgate.net While crambescidins are pentacyclic and thus distinct from the bicyclic this compound, their shared guanidine core underscores a close biosynthetic relationship and the importance of these genera in the study of marine alkaloids. researchgate.net
Table 1: Marine Sponge Sources of this compound and Related Alkaloids
| Sponge Genus | Species | Location | Isolated Compound(s) | Citation |
|---|---|---|---|---|
| Crambe | Crambe crambe | Mediterranean Sea | This compound, B, C derivatives; Crambescidins | mdpi.comsemanticscholar.orgnih.govfrontiersin.org |
| Monanchora | Monanchora pulchra | Deep Sea (Urup Island) | Crambescin-type alkaloids, Monanchocidins | mdpi.comrsc.orgnih.gov |
| Pseudaxinella | Pseudaxinella reticulata | Bahamas | (+)-Crambescin A2 homologues | rsc.orgnih.govdatapdf.com |
| Batzella | Batzella sp. | Caribbean | This compound homologue | researchgate.netnih.gov |
| Clathria | Clathria bulbotoxa | Indonesia | Crambescidin-type alkaloids | nih.govresearchgate.net |
Advanced Spectroscopic Techniques for Isolation
The identification of this compound from complex biological extracts has been significantly advanced by modern analytical methods. These techniques allow for rapid and sensitive detection, facilitating the process of dereplication—the early identification of known compounds to focus efforts on novel discoveries.
Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is a powerful tool for analyzing the metabolome of marine sponges like Crambe crambe. nih.govresearchgate.netuoa.gr This technique allows for the comprehensive metabolic characterization of sponge extracts. researchgate.netuoa.gr
In recent studies, a dichloromethane-methanol extract of C. crambe was analyzed using UHPLC-HRMS/MS, which led to the annotation of 53 compounds in the guanidine alkaloid class. researchgate.netuoa.grresearchgate.net This included the identification of 22 previously unreported crambescin analogues. researchgate.net The method relies on analyzing data-dependent HRMS/MS scans to establish the characteristic fragmentation patterns for each crambescin sub-family (A, B, and C). researchgate.netuoa.gr This dereplication approach, often combined with computational tools and molecular networking, enables the high-throughput characterization of the sponge's chemical profile, distinguishing between different homologous series based on the lengths of their alkyl side chains. researchgate.netuoa.gr
**Table 2: Findings from UHPLC-HRMS/MS Analysis of *Crambe crambe***
| Analytical Technique | Sample Source | Key Findings | Citation |
|---|---|---|---|
| UHPLC-HRMS/MS | Crambe crambe extract | Annotation of 53 guanidine alkaloids. | researchgate.netuoa.grresearchgate.net |
| Identification of 22 novel crambescin analogues. | researchgate.net | ||
| Established characteristic fragmentation patterns for this compound, B, and C sub-families. | researchgate.netuoa.gr | ||
| Characterized new homologous series with varying alkyl chain lengths. | researchgate.netuoa.gr |
Deconvolution Approaches in Mass Spectrometry
Due to the intricate nature of extracts from C. crambe, mass spectrometry data often contains overlapping signals from co-eluting compounds. nih.govpreprints.org Deconvolution is a critical computational process that resolves these complex data sets. frontiersin.org By applying deconvolution algorithms to UHPLC-HRMS/MS data, researchers can computationally separate the mass spectra of individual components from the convoluted signals, which is essential for the accurate characterization of the sponge's metabolome. nih.gov
In a comprehensive study of a dichloromethane-methanol extract of C. crambe, a deconvolution approach was fundamental to the extensive metabolic characterization of the sample. nih.govpreprints.org This process, combined with manual dereplication and the use of in-silico fragmentation tools, led to the annotation of 53 distinct compounds. nih.gov Among these were 39 compounds from the crambescin family, including 22 previously unreported analogues. nih.govpreprints.org The analysis successfully established fragmentation patterns characteristic of the different crambescin sub-families (A, B, and C), enabling the identification of new homologous series. nih.gov
Table 1: Selected Novel this compound Analogues Identified via Deconvolution This table presents a selection of newly characterized this compound analogues from the C. crambe extract, highlighting the variations in their alkyl side chains. The notation (n, m) refers to the number of methylene (B1212753) units in the two principal alkyl chains of the molecule.
| Compound Name | Molecular Formula | Observed m/z [M+H]⁺ | Alkyl Chain Pattern (n, m) |
| Crambescin A3 496 | C₂₈H₅₃N₅O₃ | 496.4198 | n=4, m=5 |
| Crambescin A3 510 | C₂₉H₅₅N₅O₃ | 510.4355 | n=4, m=6 |
| Crambescin A3 524 | C₃₀H₅₇N₅O₃ | 524.4511 | n=5, m=6 |
| Crambescin A2 448 | C₂₆H₄₉N₅O₂ | 448.3846 | n/a |
Data sourced from Vlachou et al., 2024. nih.gov
Feature-Based Molecular Networking
Feature-Based Molecular Networking (FBMN) is a powerful bioinformatics tool used to visualize and interpret complex non-targeted mass spectrometry data. wur.nl This approach improves upon classical molecular networking by incorporating chromatographic feature detection, which considers retention time and isotope patterns, thereby allowing for the differentiation of isomers that may have similar fragmentation spectra. wur.nl The FBMN workflow begins with processing LC-MS² data through feature detection and alignment tools like MZmine or MS-DIAL before constructing the network. wur.nl
In the context of this compound research, FBMN serves to validate the identities of compounds annotated through deconvolution and other dereplication methods. nih.govpreprints.org By clustering molecules with similar MS/MS fragmentation patterns, FBMN organizes the chemical diversity of an extract into "molecular families." wur.nl
A study on the C. crambe extract utilized the Global Natural Products Social Molecular Networking (GNPS) platform to generate an FBMN. preprints.orgresearchgate.net The resulting network consisted of numerous nodes (representing consensus MS² spectra) connected by edges (representing spectral similarity). preprints.orgresearchgate.net When the results from the manual dereplication were overlaid onto the network, a distinct clustering pattern emerged. preprints.org This analysis revealed three major clusters of crambescin-related compounds, with each cluster primarily containing members of a specific side-chain series (e.g., A1-B1-C1, A2-B2-C2, and A3-B3-C3). preprints.org This suggests that for crambescins, the clustering within the molecular network is driven more by the structure of their side chains rather than by their core bicyclic, monocyclic, or spiro-ring moieties. preprints.org This methodology provides a high-throughput and visually intuitive way to confirm the presence of and relationships between this compound and its many analogues. nih.gov
Determination of Absolute Stereochemistry
Establishing the absolute stereochemistry of natural products like this compound is paramount, as stereoisomers can exhibit significantly different biological properties. For the crambescin family, this has been achieved through a combination of spectroscopic techniques, particularly circular dichroism (CD) and its theoretical counterpart, electronic circular dichroism (ECD) semanticscholar.orgsci-hub.se.
Experimental Circular Dichroism (CD) Spectroscopynih.gov
Circular Dichroism (CD) spectroscopy is an analytical method that measures the differential absorption of left and right circularly polarized light by chiral molecules libretexts.org. A CD spectrum provides insights into the electronic transitions within a molecule that are sensitive to its three-dimensional conformation nih.gov. For natural products, experimental CD spectra serve as a fingerprint that can be compared with theoretically predicted spectra to assign absolute configurations sci-hub.selew.ro. In the context of crambescins, experimental CD data, often referred to as electronic circular dichroism (ECD) spectra, have been recorded and analyzed to elucidate the stereochemical configurations of chiral centers within the molecules semanticscholar.orgsci-hub.se.
Theoretical Circular Dichroism (ECD) Calculationsnih.gov
Theoretical ECD calculations play a vital role in confirming and assigning the absolute stereochemistry determined by experimental CD spectroscopy sci-hub.selew.ro. These calculations typically involve quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT), applied to various possible conformers of the molecule semanticscholar.orgsci-hub.seunityfvg.itnih.gov. By performing conformational analyses to identify low-energy structures and then calculating their theoretical ECD spectra, researchers can compare these computational results with the experimental data sci-hub.senih.gov. A good agreement between the experimental and calculated ECD spectra for one enantiomer provides strong evidence for its absolute configuration sci-hub.se. This approach has been instrumental in confirming the stereochemistry of compounds within the crambescin family semanticscholar.orgsci-hub.se.
Structural Diversification within Crambescin Family
The crambescin alkaloids are classified into three main sub-families based on the core structure of their guanidine systems: Crambescins A, B, and C mdpi.compreprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org. This diversification highlights the structural variability within this class of marine natural products.
Bicyclic Guanidine Systems (this compound)preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgclockss.orgrsc.org
This compound and its analogues are characterized by a 5,6-fused bicyclic ring system that incorporates the guanidine moiety preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org. These compounds typically feature an aliphatic side chain attached at the C-13 position and a guanidinoalkyl side chain at the C-7 position preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.org. The bicyclic nature of this compound presents a key structural motif that distinguishes it from other members of the family rsc.org.
Spirocyclic Guanidine Systems (Crambescin B)researchgate.netresearchgate.netnih.govsemanticscholar.orgclockss.orgrsc.org
In contrast to this compound, Crambescin B is defined by a spirocyclic guanidine system , often described as a nih.govsemanticscholar.org decane (B31447) spiro-ring preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org. This spirocyclic arrangement, where two rings share a common atom, represents a significant structural divergence from the fused bicyclic system of this compound researchgate.netsemanticscholar.org.
Monocyclic Guanidine Systems (Crambescin C)preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgclockss.orgrsc.org
Crambescin C represents the third structural type within the family, featuring a monocyclic guanidine ring preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org. These compounds are often characterized by the guanidine ring being connected to a linear 3-hydroxypropyl chain and two other side chains preprints.orgresearchgate.netsemanticscholar.org. This simpler, non-cyclic guanidine core structure further illustrates the structural breadth of the crambescin alkaloids.
Table 1: Structural Classification of Crambescin Sub-families
| Crambescin Type | Guanidine System | Key Structural Features | Primary Reference |
| A | Bicyclic | 5,6-fused bicyclic ring system | preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org |
| B | Spirocyclic | nih.govsemanticscholar.org decane spiro-ring system | preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org |
| C | Monocyclic | Monocyclic guanidine ring, often with a 3-hydroxypropyl chain | preprints.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org |
Compound Names Mentioned:
this compound
Crambescin B
Crambescin C
Crambescin A2
Crambescin B1
Crambescin C1
Crambescidins
Crambescidin 816
Crambidine
Norcrambescin A2
Identification of Novel Homologous Series and Derivatives
The marine sponge Crambe crambe is a rich source of guanidine alkaloids, with the crambescins and crambescidins being the primary chemical families identified nih.govresearchgate.netmdpi.com. Within the crambescin family, three sub-families have been characterized: crambescins A, B, and C nih.govresearchgate.netmdpi.comresearchgate.net. These compounds are structurally diverse, featuring complex cyclic guanidine cores and varying side chains rsc.org.
Research utilizing UHPLC-HRMS/MS, coupled with manual and computational dereplication approaches, has been instrumental in characterizing the complex metabolome of Crambe crambe nih.govresearchgate.netnih.gov. This advanced analytical methodology has led to the identification of numerous analogues, including the reporting of novel homologous series nih.govresearchgate.netnih.gov.
Discovery of New Homologous Series A significant finding from these investigations is the identification of four new homologous series within the crambescin family nih.govresearchgate.netnih.gov. These series are distinguished by variations in the length of their alkyl side chains, specifically differing in the ratio of methylene units in the upper (designated as 'n+2') and lower (designated as 'm+2') alkyl side chains nih.govresearchgate.netnih.gov.
Detailed analysis has characterized specific members of these homologous series. For instance, crambescins with 'm' values of 5 or 6 and 'n' values of 5 have been identified (compounds 7, 11, 22, and 24). Similarly, crambescins with 'm' values of 5 or 6 and 'n' values of 4 have also been characterized (compounds 5, 6, 8, 9, 12, and 14) nih.govresearchgate.netnih.gov. These findings highlight the extensive structural diversity within the this compound analogues, which are characterized by a 5,6-fused bicyclic ring system with an aliphatic side chain at the C-13 position and a guanidinoalkyl side chain at the C-7 position nih.govresearchgate.netmdpi.comresearchgate.net.
Identification of New Crambescidin Analogues In addition to the novel crambescin homologous series, the research has also reported four new features that potentially correspond to new crambescidin analogues nih.govresearchgate.netnih.gov. The crambescidin family is characterized by a pentacyclic guanidine core, with members typically named according to their molecular weight nih.govresearchgate.netmdpi.comresearchgate.net. The identification of these new features suggests a broader structural landscape within the crambescidin class as well.
Data Table: Characterized Crambescin Homologues
Total Synthesis of Crambescin a
The total synthesis of Crambescin A has been a significant challenge for synthetic organic chemists due to its complex polycyclic structure and multiple stereocenters. nih.govrsc.org Several research groups have reported successful total syntheses, often employing innovative strategies and methodologies.
One notable approach involves a novel asymmetric Biginelli reaction to construct a key chiral intermediate. nih.govrsc.org This is followed by a series of transformations, including a C-C and C-N coupling/cyclization cascade reaction under strong alkali conditions, to complete the synthesis of the natural product. nih.gov An enantioselective total synthesis of (+)-Crambescin A has been achieved in as few as 8 steps from readily available starting materials like an aliphatic aldehyde, urea, and methyl 3-oxobutanoate. nih.govrsc.org Other synthetic strategies have also been developed, highlighting the ongoing efforts to devise more efficient and practical routes to this complex molecule. thieme-connect.comthieme-connect.com
Synthetic Strategies and Methodologies
Early Racemic Synthesis Approaches
The first racemic syntheses of crambescins were pioneering efforts that laid the groundwork for future asymmetric strategies. Notably, just three years after the isolation of Crambescin A, B, and C, Snider's group reported a racemic synthesis of these compounds. nih.govrsc.org This initial approach was a significant achievement in the field of marine natural product synthesis.
More recently, a racemic synthesis of this compound was developed by Thomas and coworkers. nih.govrsc.orgrsc.org Their strategy employed a tethered Biginelli-like reaction. This reaction involved C-2/C-3 activated fatty acids and a central guanidinylated pyrrolinium, showcasing a different approach to constructing the core structure of this compound. nih.govrsc.orgrsc.org These early racemic syntheses were vital in establishing feasible routes to the complex crambescin skeleton.
Enantioselective Total Synthesis of this compound
The development of an enantioselective total synthesis of (+)-Crambescin A marked a significant advancement, allowing for the preparation of the naturally occurring enantiomer. A notable strategy accomplished the synthesis in just eight steps from readily available starting materials: an aliphatic aldehyde (octanal), urea, and methyl 3-oxobutanoate. nih.govrsc.orgrsc.orgresearchgate.net This efficient route highlights the power of modern asymmetric catalysis. The key transformations in this synthesis are a chiral phosphoric acid-catalyzed Biginelli reaction and a subsequent C-C and C-N coupling/cyclization cascade reaction. nih.govrsc.org
The cornerstone of this enantioselective synthesis is the asymmetric Biginelli reaction, which establishes the initial chiral center. nih.govthieme-connect.com This multicomponent reaction involves the condensation of urea, ethyl acetoacetate, and octanal. The use of a chiral phosphoric acid catalyst is critical for controlling the stereochemistry of the resulting 4-alkyl-3,4-dihydropyrimidin-2(1H)-one (4-alkyl-DHPM). nih.govrsc.org
Initial studies by the Guo group utilized a chiral binaphthol phosphoric acid catalyst. nih.gov However, this led to long reaction times and unsatisfactory enantioselectivity (85% ee). nih.govresearchgate.net Further screening of various chiral phosphoric acid catalysts and reaction conditions led to significant improvements. The optimization of this key reaction is summarized in the table below. The use of catalyst cat.2 in 1-bromo-2-chloroethane at 25 °C provided the desired product in high yield and excellent enantioselectivity. rsc.org A single recrystallization could further enhance the enantiomeric excess to 99%. rsc.org
Table 1: Optimization of the enantioselective Biginelli reaction conditions. rsc.org
Following the successful Biginelli reaction, the next crucial step is the construction of the second ring to form the bicyclic guanidine (B92328) core of this compound. This is achieved through a C-C and C-N coupling/cyclization cascade reaction. nih.govrsc.org This transformation converts the optically active 4-alkyl-DHPM intermediate into the key bicyclic intermediate. nih.govrsc.org
The reaction conditions for this cascade cyclization were carefully optimized. nih.gov Initial attempts using 1,2-dibromoethane and various bases resulted in low yields. nih.gov A systematic investigation revealed that using n-butyllithium (n-BuLi) as the base and 1-bromo-2-chloroethane as the electrophile provided the best results, affording the bicyclic intermediate in a 42% yield without any loss of enantiomeric purity. nih.gov
Table 2: Optimization of the C–C and C–N coupling/cyclization cascade reaction. nih.gov
From intermediate 10 , the synthesis proceeds through a four-step sequence involving thionation, S-ethylation, guanidination, and Boc protection to yield the bicyclic guanidine carboxylic acid 8 . nih.govrsc.orgrsc.org Finally, esterification of this acid with the side-chain alcohol 9 and subsequent deprotection of the Boc groups furnishes the target molecule, (+)-Crambescin A. nih.govrsc.org This strategic pathway, which builds upon chiral intermediates, ensures the final product is obtained with high enantiopurity.
Asymmetric Synthesis of Crambescin Carboxylic Acid Derivatives
A critical step in Nishikawa's synthesis of crambescin carboxylic acid derivatives is the Katsuki asymmetric epoxidation. nih.govrsc.orgnih.gov This reaction was used to introduce chirality early in the synthetic sequence. A cis-enyne starting material was subjected to the Katsuki epoxidation conditions to produce an epoxide with high enantioselectivity (95% ee). nih.govrsc.org This enantiomeric excess could be further enhanced to >99% ee through recrystallization of the product. nih.govrsc.org This optically pure epoxide was then carried forward through a series of transformations, including the key cascade cyclization, to ultimately yield the enantiomerically pure this compound, B, and C carboxylic acids. nih.govrsc.orgrsc.org
Bromocation-Triggered Cascade Cyclization
A key strategy employed in the asymmetric synthesis of the crambescin family, including derivatives of this compound, involves a bromocation-triggered cascade cyclization. This powerful reaction allows for the construction of the chiral spirocyclic guanidine structure, a core component of these natural products.
In a synthetic route developed by Nishikawa and co-workers, a crucial step involves the transformation of an epoxide intermediate into the spirocyclic guanidine framework. The synthesis commences with the asymmetric epoxidation of a cis-enyne, which, after recrystallization, yields an epoxide with very high enantiomeric excess (>99% ee). This enantiopure epoxide is then subjected to the bromocation-triggered cascade cyclization. This reaction proceeds through the activation of the alkyne by a bromonium ion, which then initiates a series of intramolecular cyclizations, ultimately forming the characteristic spirocyclic system of the crambescin core. This method proved effective in the synthesis of this compound, B, and C carboxylic acids nih.gov.
Table 1: Optimization of the C–C and C–N Coupling/Cyclization Cascade Reaction
| Entry | Base (equiv.) | Electrophile (equiv.) | Yield (%) |
|---|---|---|---|
| 1 | n-BuLi (3.5) | 1,2-dibromoethane (5.0) | 10 |
| 2 | n-BuLi (5.0) | 1,2-dibromoethane (5.0) | 25 |
This strategic use of a cascade cyclization highlights its importance in efficiently assembling the complex architecture of this compound from simpler acyclic precursors.
Jacobsen Hydrolytic Kinetic Resolution in Precursor Synthesis
The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful method for obtaining highly enantioenriched epoxides, which are valuable chiral building blocks in asymmetric synthesis. This technique has been instrumental in the synthesis of precursors for crambescin analogues.
Specifically, in the asymmetric total synthesis of (+)-crambescin B decarboxylate, an optically pure epoxide serves as a key starting material. This crucial intermediate is synthesized via the Jacobsen hydrolytic kinetic resolution of a racemic terminal epoxide researchgate.net. The HKR method employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus resolved with high enantiomeric excess nih.govnih.govunipd.it.
In the synthesis of the crambescin B analogue, the racemic epoxide precursor was treated with the (S,S)-Jacobsen catalyst, which facilitated the hydrolysis of the (R)-epoxide, allowing for the recovery of the desired (S)-epoxide in high enantiomeric purity (>99% ee) researchgate.net. This enantioenriched epoxide was then converted in subsequent steps into a guanidino-aziridine, a key precursor for the construction of the final crambescin analogue researchgate.net.
The successful application of the Jacobsen HKR underscores its utility in establishing the critical stereochemistry required for the synthesis of biologically active crambescin compounds and their analogues.
Synthesis of Simplified Analogues for Research
The synthesis of simplified analogues of crambescin alkaloids is a crucial area of research aimed at understanding the structure-activity relationships (SAR) of these potent molecules. By systematically modifying different parts of the crambescin structure, researchers can identify the key pharmacophoric elements responsible for their biological activity, such as the inhibition of voltage-gated sodium channels clockss.orgelsevierpure.com.
Research in this area has led to the synthesis of a variety of analogues with modifications to both the alkyl side chain and the tetrahydrofuran moiety of the core structure clockss.org. For instance, a series of six new simplified analogues of crambescin B carboxylic acid were synthesized from L-aspartic acid. A cell-based colorimetric assay of these analogues revealed that most retained significant inhibitory activity against voltage-gated sodium channels (VGSCs) in the nanomolar range clockss.orgelsevierpure.com.
Table 2: Inhibitory Activities (EC50) of Synthesized Crambescin B Analogues against VGSCs
| Analogue | Modification | EC50 (nM) |
|---|---|---|
| 1 | Natural Enantiomer of Crambescin B Carboxylic Acid | Comparable to Tetrodotoxin (B1210768) |
| 2c | C4-analogue | Inactive |
| (R)-5 | Hydroxypropyl analogue | Active in nM range |
These SAR studies have provided valuable insights. For example, it has been suggested that the bicyclic guanidine spiro-hemiaminal scaffold, along with the C11-alkyl side chain, is likely essential for potent inhibitory activity clockss.org. The synthesis and evaluation of these simplified analogues are critical for the development of new therapeutic agents based on the crambescin scaffold. This research also has direct implications for understanding this compound, as the absolute stereochemistry of natural this compound was determined by comparing its methyl ester derivative with one derived from a synthetically produced, stereochemically defined this compound carboxylic acid, which was synthesized as part of these broader analogue studies clockss.org.
Structure Activity Relationship Sar Investigations
Identification of Key Structural Moieties for Biological Activity
The complex architecture of crambescins features several key structural elements that are integral to their bioactivity.
Beyond the basic guanidine (B92328) group, the cyclic guanidinium (B1211019) structure is particularly significant. Studies investigating the inhibition of voltage-gated sodium channels (VGSCs) have revealed that the unalkylated cyclic guanidinium structure is indispensable for potent activity rsc.orgnih.gov. This cyclic motif is a defining characteristic of the crambescin class, with type A crambescins featuring bicyclic structures, type B having monocyclic frameworks, and type C exhibiting spirocyclic arrangements rsc.org. The presence of at least one chiral cyclic guanidine is a common feature across these types rsc.org. The unique tricyclic guanidinium ring system is a hallmark of this class of natural products researchgate.net.
The alkyl chains and the stereochemical configuration of crambescins play crucial roles in modulating their biological activities.
Alkyl Chain Lengths: The diversity in crambescins is partly due to variations in the length, unsaturation, and oxidation states of their alkyl chains, particularly at the C1 and C8 positions mdpi.comresearchgate.net. For instance, SAR studies on antifungal activity have demonstrated a clear correlation between the length of the alkyl side chain and potency. Compounds with longer alkyl chains, such as the n-C9H19 chain in compound 3, exhibited greater antifungal activity against Cryptococcus neoformans var. gattii (MIC50 of 0.85 μM) compared to those with shorter chains, like the n-C5H11 chain in compound 4 (MIC50 of 2.5 μM) acs.orgnih.gov. Similarly, for VGSC inhibition, SAR suggests that a bicyclic guanidine spiro-hemiaminal scaffold with a specific C11-alkyl side chain is essential for potent inhibitory activity clockss.org. Specific examples of characterized crambescins include those with alkyl chain lengths represented by m=5 or 6 and n=5, or m=5 or 6 and n=4 mdpi.comresearchgate.netresearchgate.net.
Stereochemistry: The stereochemical configuration of crambescins is also a critical determinant of their activity. The absolute stereochemistry of Crambescin A has been elucidated through comparisons between synthetic and naturally derived compounds rsc.orgnih.govrsc.orgresearchgate.net. For example, the natural enantiomer of crambescin B carboxylic acid demonstrated higher activity in VGSC inhibition studies compared to its counterpart rsc.orgnih.gov. Furthermore, computational methods, such as comparing experimental and predicted Cotton effects from DFT calculations, have been employed to establish the absolute configurations of various crambescin compounds nih.govsemanticscholar.org.
Comparative SAR Studies with Related Guanidine Alkaloids
Crambescins exhibit distinct biological profiles when compared to other related guanidine alkaloids, such as crambescidins. While crambescins are primarily known for their specific activity on ion channels, particularly voltage-gated potassium channels, crambescidins often display a broader spectrum of activities, including cytotoxic, antifungal, antioxidative, antimicrobial, and antiviral effects mdpi.comnih.govoncotarget.comnih.gov. For instance, crambescins have been observed to inhibit potassium currents, with varying potencies among different analogues (e.g., Norcrambescin A2 > Crambescin C1 > Crambescin A2) nih.gov. In contrast, Crambescidin 816 has been identified as a potent blocker of Cav1 (L-type) calcium channels, showing higher efficacy than nifedipine (B1678770) nih.gov. Both crambescins and crambescidins have been noted to partially block sodium currents nih.gov.
Computational Approaches in SAR Elucidation
Computational methodologies have become indispensable tools in modern SAR studies, complementing experimental findings. Techniques such as Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) calculations are used to determine the absolute configurations of complex molecules like crambescins nih.govsemanticscholar.org. Molecular networking, often visualized using software like Cytoscape, and Natural Product Class (NPC) prediction algorithms are employed to analyze complex metabolomic data, identify novel analogues, and prioritize compounds for further investigation within the crambescin family mdpi.comresearchgate.netresearchgate.net. Docking studies are also utilized to predict binding affinities of these compounds to biological targets, offering insights into their potential antiviral activities nih.gov. These computational approaches, alongside traditional molecular modeling, enable a more comprehensive understanding of how structural variations impact biological activity spirochem.com.
Compound List:
this compound
Crambescin A1
Crambescin A2
Crambescin B
Crambescin B carboxylic acid
Crambescin C1
Crambescidin 800
Crambescidin 816
Norcrambescin A2
Mechanistic Biological Studies
Modulation of Ion Channels
Crambescin A and its analogs have been shown to exert significant effects on various voltage-gated ion channels, which are critical for electrical signaling in excitable cells. These interactions are key to understanding the compound's physiological effects.
While some crambescin analogs have demonstrated inhibitory effects on voltage-gated sodium channels (VGSCs), this compound itself appears to be a less potent modulator of these channels compared to its action on other ion channels. Studies on related compounds, such as crambescin C1, have shown a partial blockade of the total sodium current in cortical neurons. nih.gov The synthetic analog, crambescin B carboxylic acid, was found to have inhibitory activity against VGSCs in a cell-based assay, with a potency comparable to that of the well-known VGSC blocker, tetrodotoxin (B1210768). elsevierpure.com However, further electrophysiological analysis revealed that it does not block the channel in the same manner as tetrodotoxin but rather modulates the action of other activators.
The primary ion channel targets for the crambescin family of compounds appear to be the voltage-gated potassium channels (VGKCs). Electrophysiological recordings in cortical neurons have demonstrated that crambescins inhibit potassium currents. nih.gov A clear structure-activity relationship has been observed, with different crambescin analogs exhibiting varying potencies. The order of potency for inhibiting K+ currents was determined to be norcrambescin A2 > crambescin C1 > crambescin A2. nih.gov This selective action on potassium channels suggests that crambescins may play a role in modulating cellular excitability and action potential duration.
In contrast to their effects on potassium channels, crambescins, including by extension this compound, have not been found to be significant blockers of voltage-gated calcium channels (VGCCs). Studies on norcrambescin A2, for instance, showed no blocking effect on Ca2+ currents. nih.gov This selectivity further highlights the specific nature of the interaction of crambescins with different types of ion channels.
| Compound | Target Ion Channel | Effect | Potency |
| Crambescin A2 | Voltage-Gated K+ Channel | Inhibition | Less potent than Norcrambescin A2 and Crambescin C1 nih.gov |
| Norcrambescin A2 | Voltage-Gated K+ Channel | Inhibition | Most potent among tested crambescins nih.gov |
| Crambescin C1 | Voltage-Gated K+ Channel | Inhibition | More potent than Crambescin A2 nih.gov |
| Crambescin C1 | Voltage-Gated Na+ Channel | Partial Blockade | - |
| Norcrambescin A2 | Voltage-Gated Ca2+ Channel | No Effect | - |
This table summarizes the observed effects of various Crambescin analogs on different voltage-gated ion channels.
Tetrodotoxin (TTX) is a highly specific and potent blocker of most voltage-gated sodium channels, acting on site 1 of the channel's outer pore to physically occlude ion passage. chemrxiv.orgnih.govnih.gov The mechanism of crambescin-related compounds on VGSCs appears to be distinct. For instance, crambescin B carboxylic acid does not compete with TTX for its binding site and instead modulates the channel's response to other activating compounds. chemrxiv.org This suggests an allosteric modulatory mechanism rather than a direct pore block. Unlike the broad and potent sodium channel blockade by TTX, the effects of crambescins on VGSCs are more subtle and selective, with their primary activity directed towards potassium channels.
Cellular Pathway Interventions
Beyond direct ion channel modulation, crambescins have been found to interfere with fundamental cellular processes such as cell proliferation and the cell cycle.
Studies on human hepatocarcinoma (HepG2) cells have revealed that crambescin C1 can inhibit tumor cell proliferation by arresting the cell cycle in the G0/G1 phase. nih.govmdpi.comnih.gov This effect was observed at higher concentrations of the compound. mdpi.com In contrast, Crambescin A1 was found to have only a minor effect on the cell cycle of these cells. nih.govfrontiersin.orguniversityofgalway.ie The mechanism underlying this cell cycle arrest by crambescin C1 involves the downregulation of the expression of key cell cycle regulatory proteins, including cyclins A, B, D, and E. mdpi.comnih.gov This reduction in cyclin levels prevents the cell from progressing from the G1 phase (growth) to the S phase (DNA synthesis), effectively halting proliferation.
| Compound | Cell Line | Effect on Cell Cycle | Mechanism |
| Crambescin C1 | HepG2 | G0/G1 Arrest nih.govmdpi.comnih.gov | Down-regulation of cyclins A, B, D, and E mdpi.comnih.gov |
| Crambescin A1 | HepG2 | Minor Effect nih.govfrontiersin.orguniversityofgalway.ie | - |
This table outlines the effects of Crambescin C1 and A1 on the cell cycle of HepG2 cells.
Induction of Specific Cellular Proteins (e.g., Metallothionein (B12644479) Induction)
Research into the effects of crambescins on cellular protein induction has highlighted significant differences between its analogues. Studies utilizing human hepatocarcinoma HepG2 cells have shown that Crambescin A1 has a minimal effect on the induction of metallothionein (MT) transcripts. In direct contrast, its analogue, Crambescin C1, demonstrates a marked ability to up-regulate the expression of MT-1 and MT-2 isoforms. This differential activity suggests that specific structural features of Crambescin C1, which are absent in this compound, are crucial for triggering the cellular pathways that lead to metallothionein synthesis.
| Compound | Cell Line | Effect on Metallothionein (MT) Transcripts |
| Crambescin A1 | HepG2 | Minor to no induction observed |
| Crambescin C1 | HepG2 | Significant induction of MT-1 and MT-2 isoforms |
Oxidative Stress Response and Cytoprotection Mechanisms
The cytoprotective capabilities of crambescins against oxidative damage are closely linked to their ability to induce metallothioneins, which are cysteine-rich proteins known for their role in detoxifying heavy metals and scavenging reactive oxygen species (ROS). Consequently, Crambescin A1 exhibits a limited role in protecting cells from oxidative injury. In comparative studies, while Crambescin C1 provides significant cytoprotection to HepG2 cells against oxidative stress, Crambescin A1 is reported to have only a minor effect. This suggests that the cytoprotective pathway activated by crambescins is principally mediated through metallothionein induction, a mechanism not significantly triggered by this compound. Interestingly, the antioxidant response generated by these molecules does not appear to be initiated by an increase in ROS production.
Enzyme and Receptor Interactions
Interaction with Nitric Oxide Synthases (iNOS, eNOS)
In silico docking studies have revealed that crambescins can interact with the active sites of both inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). However, the binding affinity varies between analogues. Crambescin C1 demonstrates a higher binding affinity compared to Crambescin A1. This is attributed to the ability of Crambescin C1's hydroxylated chain to form hydrogen bonds with key residues, such as Glu377 and Glu361, which are involved in substrate recognition. This stronger interaction leads to a more significant increase in nitric oxide (NO) production by Crambescin C1. The comparatively lower binding affinity of this compound results in a weaker effect on the activity of these enzymes.
| Compound | Target Enzymes | Relative Binding Affinity | Impact on NO Production |
| Crambescin A1 | iNOS, eNOS | Lower | Weaker effect |
| Crambescin C1 | iNOS, eNOS | Higher | Stronger induction |
Inhibition of HIV gp120 Binding to CD4
The crambescin class of guanidine (B92328) alkaloids has been identified as possessing antiviral activity, specifically through the inhibition of the binding of the HIV envelope glycoprotein (B1211001) gp120 to the human CD4 receptor. This interaction is a critical step in the entry of the virus into host cells. While this inhibitory activity is a known characteristic of the crambescin family, detailed mechanistic studies and specific potency data, such as IC50 values, for this compound are not extensively documented in the available scientific literature. The anti-HIV activity is a recognized property of the broader family of batzelladine and crambescidin alkaloids, which interfere with crucial protein-protein interactions in the HIV lifecycle.
Potential Interactions with Other Enzyme Systems
Beyond their interactions with nitric oxide synthases, crambescins have been shown to modulate the activity of other enzyme systems, particularly ion channels. Studies on synthetic analogues of this compound, B, and C carboxylic acids have demonstrated inhibitory activity against voltage-gated sodium channels (VGSCs). Furthermore, electrophysiological recordings in cortical neurons have revealed that crambescins can inhibit voltage-gated potassium (K+) channels. Specifically, norcrambescin A2 and crambescin C1 were shown to be potent inhibitors of K+ currents. In the same study, Crambescin C1 also exhibited a partial blockade of the total voltage-gated sodium (Na+) current. acs.org These findings suggest that ion channels are a significant target for this class of compounds.
| Crambescin Analogue | Target Ion Channel | Observed Effect |
| This compound analogues | Voltage-gated Na+ channels | Inhibition |
| Norcrambescin A2 | Voltage-gated K+ channels | Inhibition |
| Crambescin C1 | Voltage-gated K+ channels | Inhibition |
| Crambescin C1 | Voltage-gated Na+ channels | Partial blockade |
Biosynthetic Pathway Research
Proposed Origins in Marine Microorganisms
Crambescin A is a member of the crambescin class of guanidine (B92328) alkaloids, which have been isolated from various marine sponges, including those of the genera Crambe, Monanchora, and Pseudaxinella nih.govsemanticscholar.org. The primary source organism for many of these compounds is the Mediterranean sponge Crambe crambe semanticscholar.orgresearchgate.net.
While these sponges are the direct source from which crambescins are extracted, it is a widely held hypothesis in marine natural product chemistry that the true biosynthetic producers are often symbiotic microorganisms residing within the sponge tissue nih.gov. Sponges are filter-feeding organisms known to host complex communities of microorganisms, and these symbionts are believed to be responsible for the synthesis of many bioactive secondary metabolites attributed to the sponge host researchgate.net. This symbiotic relationship is thought to offer a chemical defense mechanism for the sessile sponge. However, the specific microbial symbiont responsible for producing this compound has not yet been definitively identified, making it a key area for future research.
Investigation of Precursor Molecules (e.g., Arginine, Homoarginine)
Investigations into the molecular building blocks of crambescins point to common amino acids and fatty acids as primary precursors. The defining guanidine moiety characteristic of this compound and related alkaloids strongly suggests an origin from arginine, the only proteinogenic amino acid containing a guanidinium (B1211019) group researchgate.netnih.gov.
Experimental evidence supports this hypothesis. Studies involving feeding experiments with labeled molecules on the sponge Crambe crambe indicate that arginine and fatty acids are key precursors in the metabolic pathway of crambescins researchgate.net. A proposed biosynthetic pathway suggests that the core guanidine structure arises from the condensation of a guanidinated pyrrolidinium, derived from arginine, with a beta-keto fatty acid researchgate.net.
Homoarginine, a non-proteinogenic amino acid that is structurally similar to arginine but with an additional methylene (B1212753) group in its carbon chain, is another potential precursor in the biosynthesis of some guanidine-containing natural products. The biosynthesis of homoarginine itself can be derived from arginine, involving the enzyme arginine:glycine amidinotransferase (AGAT) nih.gov. While direct incorporation of homoarginine into this compound has not been explicitly demonstrated, its role as a precursor in related alkaloid pathways keeps it under consideration.
Enzymatic Transformations in Guanidine Alkaloid Biosynthesis
The biosynthesis of complex guanidine alkaloids like this compound is believed to involve a series of sophisticated enzymatic transformations. While the specific enzymes for the this compound pathway have not been fully characterized, insights can be drawn from the biosynthesis of other guanidine-containing natural products and general biochemical principles nih.govrsc.org. The assembly of such complex marine natural products often involves enzymes from polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways semanticscholar.org.
Key enzymatic steps likely involved in the formation of the this compound scaffold include:
Guanidination: The transfer of a guanidino group from a donor like arginine to an amine substrate. This is a fundamental step in forming the characteristic guanidine core of the molecule mdpi.com.
Cyclization: Intramolecular reactions to form the distinctive bicyclic ring system of this compound. Enzymes such as cyclases are responsible for catalyzing these complex bond formations nih.gov.
Oxidation/Reduction: Hydroxylation and other oxidative modifications to the carbon skeleton are common tailoring steps that add functional complexity to the final molecule.
Condensation: The joining of the arginine-derived unit with the fatty acid-derived polyketide chain is a critical step, likely mediated by a condensation domain of a larger enzyme complex.
These transformations are orchestrated by a suite of specialized enzymes encoded within a biosynthetic gene cluster (BGC) in the producing organism nih.govnih.gov. Identifying and characterizing this gene cluster is a primary goal for fully elucidating the biosynthetic pathway of this compound.
In vivo Biosynthetic Experimentation
Direct experimental evidence for the biosynthesis of crambescins has been obtained through in vivo and ex situ studies using the source organism. The most direct research has involved feeding experiments with the Mediterranean sponge Crambe crambe researchgate.net.
Table of Chemical Compounds Mentioned
| Compound Name | Classification |
|---|---|
| This compound | Guanidine Alkaloid |
| Arginine | Amino Acid |
| Homoarginine | Amino Acid |
Chemical Biology and Pharmacological Research Applications
Strategic Directions for Lead Compound Development
The exploration of Crambescin A and its related compounds as potential therapeutic agents necessitates a strategic approach to lead compound development. This involves a deep understanding of their chemical biology, pharmacological activities, and the intricate relationships between their molecular structures and biological effects. Key strategies focus on leveraging structure-activity relationship (SAR) studies, identifying and engaging specific biological targets, exploring the compound's diverse bioactivities, and establishing robust synthetic pathways.
Leveraging Structure-Activity Relationships (SAR) for Optimization
A primary strategic direction in the development of this compound derivatives involves detailed SAR studies. Research has primarily focused on the inhibitory activity of crambescin analogs against voltage-gated sodium channels (VGSCs) rsc.orgresearchgate.netclockss.orgresearchgate.netnih.gov. These investigations have elucidated critical structural features that dictate biological potency and selectivity. For instance, SAR studies have revealed that the unalkylated cyclic guanidinium (B1211019) moiety is indispensable for VGSC inhibitory activity, underscoring its importance as a core pharmacophore rsc.orgresearchgate.netresearchgate.net. Conversely, the carboxylate moiety has been identified as not essential for this specific activity, suggesting that modifications or removal of this group could be a viable strategy for lead optimization without compromising the desired effect rsc.orgresearchgate.netresearchgate.net.
To further refine these insights, researchers have synthesized and evaluated simplified analogs and decarboxylate analogs of crambescin B carboxylic acid researchgate.netclockss.org. This approach aims to pinpoint the minimal structural requirements for activity and to identify modifications that could enhance potency, selectivity, or pharmacokinetic properties. The finding that the natural enantiomer of crambescin B carboxylic acid exhibits the highest activity provides a crucial stereochemical direction for synthetic efforts in lead development rsc.orgresearchgate.netresearchgate.net.
Target-Oriented Development
The identified biological targets play a pivotal role in guiding lead compound development. Voltage-gated sodium channels (VGSCs) have emerged as a significant target, with crambescin analogs demonstrating potent inhibitory effects rsc.orgresearchgate.netclockss.orgresearchgate.netnih.gov. This focus directs optimization efforts toward enhancing the affinity and specificity of these compounds for particular VGSC subtypes, which is critical for developing targeted therapeutics. While VGSCs are a primary focus, research into related compounds like Crambescin C1 suggests potential interactions with other targets, such as inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), indicating broader avenues for future exploration in lead development frontiersin.org.
Exploration of Diverse Biological Activities
The crambescin family exhibits a range of biological activities beyond VGSC modulation, including potential anticancer, antimicrobial, and antiviral properties ontosight.aioncotarget.comacs.org202.4.186. These broader activities suggest that this compound and its derivatives could serve as lead compounds for a diverse array of therapeutic areas. Specifically, crambescins are recognized as promising candidates for the development of novel therapeutic agents, with some exhibiting significant cytotoxic effects against cancer cells oncotarget.comontosight.aidntb.gov.ua. This broad spectrum of activity guides future research directions, encouraging the exploration of this compound's potential in various disease contexts and the development of analogs tailored for these specific applications.
Enabling Synthesis for Development
The complex, chiral bicyclic guanidine (B92328) structure of this compound presents significant challenges for chemical synthesis researchgate.netnih.govrsc.org. Therefore, the development of efficient, stereoselective total synthesis routes is a critical foundational strategy. Such synthetic methodologies enable the production of sufficient quantities of this compound and its analogs for comprehensive SAR studies, analog synthesis, and preclinical evaluations. The establishment of robust synthetic pathways is a prerequisite for advancing any lead compound through the rigorous stages of drug development researchgate.netnih.govrsc.orgresearchgate.net.
Compound List:
this compound
Crambescin B
Crambescin C
this compound carboxylic acid
Crambescin B carboxylic acid
Crambescin C carboxylic acid
Crambescin B methyl ester
Crambescin C1
Crambescin A2
Crambescidins (general class)
Tetrodotoxin (B1210768) (TTX)
Saxitoxin
Veratridine (VTD)
Future Research Directions and Unexplored Avenues
Elucidation of Comprehensive Action Mechanisms
While specific mechanisms such as metallothionein (B12644479) induction, cell cycle arrest, and ion channel modulation have been identified for certain crambescins, a complete understanding of their molecular targets and signaling pathways remains incomplete. Future research should focus on employing advanced biochemical and cellular assays, including target identification studies (e.g., affinity chromatography, chemical proteomics), to map out the intricate mechanisms by which crambescins exert their diverse effects. This includes investigating downstream signaling cascades, identifying specific protein or enzyme interactions, and understanding how structural variations influence target engagement.
Exploration of Novel Biological Targets
The broad spectrum of activities reported for crambescins suggests the existence of multiple biological targets beyond those currently known. Future research should involve systematic screening of crambescins and their synthetic analogues against a wider array of disease models, including various types of cancer, infectious diseases (bacterial, viral, parasitic), neurodegenerative disorders, and inflammatory conditions. High-throughput screening platforms, coupled with phenotypic assays, can help uncover novel therapeutic applications and identify previously unrecognized biological targets.
Advanced Synthetic Methodologies for Analogue Discovery
Despite the successful total synthesis of Crambescin A, the development of more efficient, scalable, and cost-effective synthetic methodologies is crucial. This includes exploring novel catalytic systems, flow chemistry approaches, and chemoenzymatic strategies to improve yields, reduce reaction steps, and enhance enantioselectivity. Furthermore, the synthesis of a diverse library of crambescin analogues, systematically modifying key structural features (e.g., alkyl chain lengths, functional group positions, core ring modifications), is essential for detailed structure-activity relationship (SAR) studies. Such efforts will aid in identifying optimized lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Integration of Omics Data in Research
The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex cellular responses to crambescins. Previous studies have utilized transcriptome profiling to investigate the effects of Crambescin C1 on HepG2 cells mdpi.comnih.gov. Future research should integrate these multi-omics datasets to provide a holistic systems-biology perspective. Analyzing changes in gene expression, protein abundance, and metabolic profiles in response to crambescin treatment can reveal novel pathways, identify key molecular players, and uncover unanticipated biological effects, thereby guiding future research directions and target identification.
Collaborative Research Frameworks
The multidisciplinary nature of marine natural product research necessitates strong collaborative frameworks. Future endeavors should foster interdisciplinary partnerships between marine biologists, natural product chemists, synthetic chemists, pharmacologists, computational scientists, and clinicians. Such collaborations can accelerate the discovery pipeline, from identifying bioactive compounds in marine organisms to understanding their mechanisms of action, optimizing their structures, and advancing them through preclinical and clinical development. Sharing expertise, resources, and data through consortia and international networks will be key to unlocking the full potential of marine-derived therapeutics like crambescins.
Q & A
Q. What are the key challenges in isolating and purifying Crambescin A from marine sponges, and what methodological strategies address these?
Isolation of this compound requires overcoming low natural abundance and structural complexity. Researchers should employ orthogonal purification techniques (e.g., HPLC coupled with mass spectrometry) and optimize solvent systems for extraction. Rigorous characterization via NMR and X-ray crystallography is critical to confirm structural integrity .
Q. How can researchers design experiments to validate the bioactivity of this compound against specific molecular targets?
Begin with in silico docking studies to identify potential binding sites, followed by in vitro assays (e.g., enzyme inhibition, cell viability tests). Use dose-response curves to establish IC50 values and include positive/negative controls to minimize false positives. Replicate experiments across independent labs to ensure reproducibility .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s structure?
High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (e.g., COSY, HSQC, HMBC) are mandatory for elucidating its unique guanidine alkaloid structure. Pair these with chiral HPLC to confirm stereochemical purity. Cross-validate results with synthetic analogs if available .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Conduct a systematic review of assay conditions (e.g., cell lines, incubation times, solvent controls). Variations may arise from differences in compound purity, assay sensitivity, or biological models. Perform comparative studies using standardized protocols and report detailed metadata (e.g., batch-specific purity) .
Q. What ethical considerations apply to sourcing marine organisms for this compound research?
Follow the Nagoya Protocol for equitable biodiversity utilization. Obtain permits for marine sponge collection and document geographical origins. Prioritize sustainable extraction methods to minimize ecological impact .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
Employ retrosynthetic analysis to identify modular intermediates. Use catalytic asymmetric synthesis for stereocontrol and evaluate green chemistry principles (e.g., solvent-free reactions, biocatalysts). Monitor reaction kinetics via real-time NMR or LC-MS to troubleshoot bottlenecks .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s mechanism of action?
Reassess computational models (e.g., molecular dynamics simulations) using experimentally derived parameters (e.g., binding affinities, solvent effects). Validate with mutagenesis studies or cryo-EM to visualize target interactions. Publish negative results to clarify limitations .
Q. How can multi-omics approaches enhance understanding of this compound’s biosynthetic pathways in marine sponges?
Integrate transcriptomics, metabolomics, and proteomics data to map gene clusters responsible for biosynthesis. Use heterologous expression in model organisms (e.g., E. coli) to confirm pathway functionality. Comparative genomics across sponge species can identify evolutionary conservation .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Apply nonlinear regression models (e.g., sigmoidal dose-response) and account for variability using mixed-effects models. Use cluster analysis to identify subpopulations with divergent responses. Validate findings with single-cell RNA sequencing .
Q. How do researchers balance reproducibility and innovation when studying this compound’s novel applications?
Adopt the "pre-registration" model: publish experimental designs and hypotheses before data collection. Use open-source platforms to share raw data and analytical pipelines. Collaborate with interdisciplinary teams to cross-validate findings while exploring high-risk hypotheses .
Methodological Guidelines
- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., pH, temperature) in this compound synthesis .
- Data Reporting : Include raw spectra, chromatograms, and statistical code in supplementary materials to facilitate replication .
- Ethical Compliance : Document marine sample provenance and adhere to institutional review boards for biodiversity use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
